molecular formula C9H8N4 B1305182 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 43024-16-4

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1305182
CAS No.: 43024-16-4
M. Wt: 172.19 g/mol
InChI Key: KKTGTASECSGJJD-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 1,3-diketones with aminopyrazoles. For instance, the reaction of 2,4-pentanedione with 3-amino-5,7-dimethylpyrazole in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced derivatives with dearomatized rings.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . This interaction can affect various cellular pathways, including those involved in DNA synthesis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-3-7(2)13-9(12-6)8(4-10)5-11-13/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTGTASECSGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384799
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43024-16-4
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key reactions 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo?

A1: this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. For instance, it reacts with phenyl isothiocyanate to yield a previously unreported thioanilide derivative. [] This derivative then acts as a precursor for creating various novel polyheterocyclic compounds. [] Additionally, reacting the enamine derivative of the thioanilide with hydrazine hydrate or hydroxylamine hydrochloride leads to the formation of distinct tetraheterocyclic compounds. []

A2: Yes, X-ray crystallography has been used to confirm the structures of this compound derivatives. [] Furthermore, one specific derivative, 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been found to crystallize with two independent molecules in its asymmetric unit. The crystal structure is stabilized by various interactions including C—H⋯N contacts, N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions. []

Q2: Why is this compound of interest to researchers studying potential bioactive compounds?

A3: Researchers are exploring the synthesis of this compound and its transformation into amido derivatives as a potential bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold. [] This area of research is driven by the desire to discover new compounds with potentially valuable biological activities. []

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